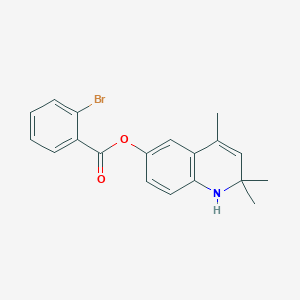![molecular formula C22H14N2O2 B415041 1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 59836-62-3](/img/structure/B415041.png)
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” is a compound that has been identified as a scaffold for kinase inhibitor development . It has been linked with the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a kinase that has diverse roles within cell biology and has been associated with multiple diseases, including prominent CNS conditions such as Alzheimer’s disease and several psychiatric disorders .
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing novel ATP-binding site inhibitors of GSK-3 . The compound was identified through a ligand screening (docking) protocol against GSK-3 . The protocol involved pre-filtering of ligands using a three-point 3D-pharmacophore, followed by Glide-SP docking applying hinge region hydrogen bonding constraints .Chemical Reactions Analysis
The compound has been identified as a potent inhibitor of GSK-3, with IC50 values of 1.63 µM and 20.55 µM, respectively . Ten analogues of the compound were selected for structure-activity relationship (SAR) analysis and revealed four low micromolar inhibitors (<10 µM), with one compound being five times more potent than the initial hit compound .Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties . They can interact with various cellular targets and disrupt cancer cell proliferation. The specific compound may be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .
Anti-Inflammatory Properties
These compounds also exhibit anti-inflammatory effects . Research could explore the ability of “1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” to modulate inflammatory pathways, potentially making it useful in the treatment of chronic inflammatory diseases .
Antibacterial Applications
Quinazoline derivatives have shown antibacterial activity against a range of bacterial strains. This compound could be synthesized and tested against various bacterial infections, contributing to the development of new antibiotics .
Analgesic Effects
The analgesic potential of quinazoline derivatives makes them candidates for pain management research. The compound could be assessed for its efficacy in reducing pain without the addictive properties of conventional opioids .
Antiviral Uses
Research into the antiviral capabilities of quinazoline derivatives is another promising field. The compound could be evaluated for its effectiveness against different viruses, offering a potential route for the development of new antiviral drugs .
Antioxidant Properties
The antioxidant properties of quinazoline derivatives suggest they could protect cells from oxidative stress. Studies could focus on the ability of “1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” to scavenge free radicals, which may have implications in preventing age-related diseases .
Mécanisme D'action
Target of Action
Similar compounds such as phenylamino-phenoxy-quinoline derivatives have been studied for their interaction with the main protease of sars-cov-2 .
Mode of Action
Similar compounds have shown to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions play a crucial role in the division and proliferation of the virus into the cell .
Biochemical Pathways
Similar compounds have shown to interact with amino acid residues such as his41, glu166, and gln192 . These amino acids are related to the proteolytic cleavage process of the catalytic triad mechanisms .
Result of Action
Similar compounds have shown to have low binding energy values and appropriate molecular properties .
Propriétés
IUPAC Name |
16-anilino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJOPIMRUHJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Fluoro-phenyl)-benzooxazol-5-yl]-4-methyl-3-nitro-benzamide](/img/structure/B414961.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B414963.png)

![8-methoxy-4,4-dimethyl-2-(3-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414967.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414968.png)
![2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414970.png)
![2-(4-ethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414971.png)
![5-(4-tert-butylbenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414973.png)

![2-(3,4-dimethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414975.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B414977.png)
![3'-(3-Methylphenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B414979.png)
![5-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B414982.png)